molecular formula C13H18Cl3N5 B1471047 1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1610377-07-5

1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride

Cat. No.: B1471047
CAS No.: 1610377-07-5
M. Wt: 350.7 g/mol
InChI Key: PAUSGSVZWMLTNL-UHFFFAOYSA-N
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Description

1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride is a useful research compound. Its molecular formula is C13H18Cl3N5 and its molecular weight is 350.7 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are noteworthy. Over time, the stability and degradation of the compound can influence its efficacy and potency. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effect without causing harm . Toxic effects at high doses include hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall activity and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . Its localization and accumulation within tissues can affect its activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall function within the cell .

Properties

IUPAC Name

1-[[3-(2-chlorophenyl)triazol-4-yl]methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5.2ClH/c14-12-3-1-2-4-13(12)19-11(9-16-17-19)10-18-7-5-15-6-8-18;;/h1-4,9,15H,5-8,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUSGSVZWMLTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
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1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
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1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
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1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 5
1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 6
1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.